molecular formula C28H33NO3 B4986054 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone

Cat. No. B4986054
M. Wt: 431.6 g/mol
InChI Key: BXSQSSRIJCMFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone, also known as PBNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBNQ belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities.

Mechanism of Action

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms. It has been shown to scavenge free radicals and inhibit oxidative stress, which can lead to cell damage and death. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has also been shown to modulate signaling pathways involved in inflammation and cell survival, which can contribute to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can reduce inflammation. In addition, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been shown to improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.

Advantages and Limitations for Lab Experiments

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can also exhibit non-specific binding to proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. One area of interest is the development of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone derivatives with improved solubility and specificity for target proteins. Another area of interest is the investigation of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanisms underlying 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone's biological effects and to optimize its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that yields high purity and yield. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms, including scavenging free radicals, modulating signaling pathways, and improving mitochondrial function. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments, but also has some limitations. Future research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone should focus on the development of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone derivatives, investigation of its potential use in the treatment of other diseases, and elucidation of its mechanisms of action.

Synthesis Methods

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3,5-di-tert-butylbenzaldehyde with pyrrolidine, followed by cyclization with 1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. The synthesis of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been optimized to yield high purity and yield, making it a cost-effective compound for scientific research.

Scientific Research Applications

2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for the treatment of various diseases. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO3/c1-27(2,3)20-15-17(16-21(26(20)32)28(4,5)6)22-23(29-13-9-10-14-29)25(31)19-12-8-7-11-18(19)24(22)30/h7-8,11-12,15-16,32H,9-10,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSQSSRIJCMFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.